molecular formula C13H7BrCl2N2 B13675853 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13675853
M. Wt: 342.0 g/mol
InChI Key: WBCUXTKEIVNLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a 3,4-dichlorophenyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

A novel method for synthesizing 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves the use of microwave irradiation. The synthesis starts with 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone as the starting materials. These reactants are dissolved in dimethylformamide (DMF) and subjected to microwave irradiation at 150°C for 10 minutes . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The solvent is evaporated under vacuum, and the solid product is purified by trituration with methyl tert-butyl ether (MTBE) and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach. This method reduces reaction times and energy consumption compared to traditional heating methods, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazo[1,2-a]pyridine core.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or ethanol under reflux conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C13H7BrCl2N2

Molecular Weight

342.0 g/mol

IUPAC Name

6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7BrCl2N2/c14-9-2-4-13-17-12(7-18(13)6-9)8-1-3-10(15)11(16)5-8/h1-7H

InChI Key

WBCUXTKEIVNLNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)Br)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.